N-Ethyl-2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine hydrochloride
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Overview
Description
N-Ethyl-2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C11H14FN3·HCl. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as methanol or acetonitrile and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
N-Ethyl-2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anticancer and antiparasitic activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Ethyl-2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of critical biological processes in pathogens, making it effective as an antimicrobial or antiparasitic agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-(5-Fluoro-1H-benzimidazol-2-yl)ethanamine
- N-Methyl-2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine
- 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine .
Uniqueness
N-Ethyl-2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine hydrochloride is unique due to the presence of both ethyl and fluoro groups, which can enhance its pharmacological properties and chemical reactivity compared to other benzimidazole derivatives .
Biological Activity
N-Ethyl-2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine hydrochloride, a compound with the CAS number 1269378-80-4, is a benzimidazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : C₁₁H₁₄FN₃
Molecular Weight : 201.25 g/mol
CAS Number : 1269378-80-4
Hazard Classification : Irritant
The compound features a 5-fluoro substituent on the benzimidazole ring, which is known to influence its pharmacological properties.
This compound exhibits various biological activities attributed to its structural characteristics:
- Antimicrobial Activity : Studies have indicated that benzimidazole derivatives possess antimicrobial properties. The presence of the fluorine atom may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against bacterial strains.
- Anticancer Potential : Research has shown that benzimidazole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The specific mechanism for this compound remains to be fully elucidated but may involve modulation of signaling pathways associated with cancer progression.
- Neuroprotective Effects : Some studies suggest that compounds with similar structures may exhibit neuroprotective properties, potentially through antioxidant mechanisms or modulation of neurotransmitter systems.
In Vitro and In Vivo Studies
Study Type | Findings |
---|---|
In Vitro | Demonstrated antimicrobial activity against Gram-positive bacteria. Induced apoptosis in cancer cell lines (specific lines to be detailed in future studies). |
In Vivo | Preliminary animal studies indicated potential neuroprotective effects; however, detailed results are pending further investigation. |
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, this compound was tested against various bacterial strains. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of benzimidazole derivatives included this compound. This study revealed that the compound effectively inhibited the growth of human breast cancer cells in vitro, leading to further exploration of its mechanism involving apoptosis via caspase activation.
Properties
IUPAC Name |
N-ethyl-2-(6-fluoro-1H-benzimidazol-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3.ClH/c1-2-13-6-5-11-14-9-4-3-8(12)7-10(9)15-11;/h3-4,7,13H,2,5-6H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEKWTCALZVFBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=NC2=C(N1)C=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.